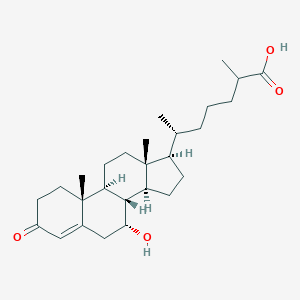

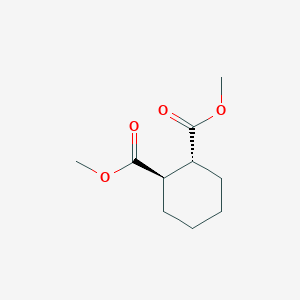

![molecular formula C22H29N5O4 B051330 (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid CAS No. 118537-34-1](/img/structure/B51330.png)

(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid, also known as BMS-986001, is a synthetic peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor. It is a potential treatment for type 2 diabetes and obesity due to its ability to increase insulin secretion and reduce appetite.

Mécanisme D'action

(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid binds to and activates the GLP-1 receptor, a G protein-coupled receptor expressed on pancreatic beta cells and other tissues. Activation of the GLP-1 receptor leads to increased insulin secretion, inhibition of glucagon secretion, and reduction of appetite. (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has a longer half-life than endogenous GLP-1 due to its resistance to degradation by dipeptidyl peptidase-4 (DPP-4).

Effets Biochimiques Et Physiologiques

(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to have several biochemical and physiological effects in animal models and humans. In animal studies, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to increase insulin secretion, improve glucose tolerance, and reduce body weight. In clinical trials, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to reduce HbA1c levels and body weight in patients with type 2 diabetes. (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has also been shown to have beneficial effects on lipid metabolism and cardiovascular function.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid is its specificity for the GLP-1 receptor, which reduces the risk of off-target effects. Another advantage is its longer half-life compared to endogenous GLP-1, which allows for less frequent dosing. One limitation of (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid is its high cost compared to other GLP-1 receptor agonists. Another limitation is the lack of long-term safety data.

Orientations Futures

For (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid include further clinical trials to evaluate its long-term safety and efficacy in treating type 2 diabetes and obesity. Other potential applications for (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid include the treatment of non-alcoholic fatty liver disease (NAFLD) and cardiovascular disease. Future research may also focus on developing more cost-effective methods for synthesizing (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid.

Méthodes De Synthèse

(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled stepwise on a solid support using Fmoc chemistry. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity and yield.

Applications De Recherche Scientifique

(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been extensively studied as a potential treatment for type 2 diabetes and obesity. In preclinical studies, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to increase insulin secretion, improve glucose tolerance, and reduce body weight in animal models of diabetes and obesity. In clinical trials, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to be safe and well-tolerated, with promising results in reducing HbA1c levels and body weight in patients with type 2 diabetes.

Propriétés

Numéro CAS |

118537-34-1 |

|---|---|

Nom du produit |

(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid |

Formule moléculaire |

C22H29N5O4 |

Poids moléculaire |

427.5 g/mol |

Nom IUPAC |

(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid |

InChI |

InChI=1S/C22H29N5O4/c23-11-1-2-18(21(30)31)25-19(28)15-8-5-13(6-9-15)3-4-14-7-10-17-16(12-14)20(29)27-22(24)26-17/h5-6,8-9,14,18H,1-4,7,10-12,23H2,(H,25,28)(H,30,31)(H3,24,26,27,29)/t14-,18+/m1/s1 |

Clé InChI |

FLERDSAOIKEJCT-KDOFPFPSSA-N |

SMILES isomérique |

C1CC2=C(C[C@@H]1CCC3=CC=C(C=C3)C(=O)N[C@@H](CCCN)C(=O)O)C(=O)N=C(N2)N |

SMILES |

C1CC2=C(CC1CCC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O)C(=O)NC(=N2)N |

SMILES canonique |

C1CC2=C(CC1CCC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O)C(=O)N=C(N2)N |

Synonymes |

5,8,10-trideaza-5,6,7,8-tetrahydropteroylornithine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)